5-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H13BrN8 and its molecular weight is 361.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H14BrN7. The structural arrangement includes a pyrimidine core substituted with a bromine atom and an azetidine moiety linked to a triazolo-pyridazine ring. The compound's complex structure suggests potential interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Recent studies have shown that derivatives of triazolo-pyridazines exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 0.21 µM for some derivatives .
Anti-inflammatory Effects
In vitro assays have indicated that certain derivatives of pyrimidine compounds can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib . This suggests that the target compound may also possess anti-inflammatory properties.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the triazolo and pyrimidine rings significantly influence biological activity. For example:
- Bromination at specific positions enhances antimicrobial potency.
- The presence of an azetidine ring contributes to improved binding affinity to biological targets due to favorable steric interactions.
Case Studies and Research Findings
- Study on Antitubercular Agents : A related research effort focused on synthesizing novel compounds aimed at combating tuberculosis. The study found that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis, suggesting a potential application for similar compounds in treating resistant strains .
- Cytotoxicity Assessment : Compounds derived from triazolo-pyridazine structures were evaluated for cytotoxicity against human cell lines (e.g., HEK-293). Results indicated low toxicity levels, making them suitable candidates for further development in therapeutic applications .
Data Tables
Biological Activity | Compound | MIC (µM) | IC50 (µM) | Target |
---|---|---|---|---|
Antimicrobial | 5-bromo-N-methyl... | 0.21 | - | E. coli, P. aeruginosa |
Anti-inflammatory | Derivative X | - | 0.04 | COX-2 |
Antitubercular | Related Compound | 1.35 | - | M. tuberculosis |
Eigenschaften
IUPAC Name |
5-bromo-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN8/c1-20(13-15-4-9(14)5-16-13)10-6-21(7-10)12-3-2-11-18-17-8-22(11)19-12/h2-5,8,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAJSSMUXVVZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.